N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine
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Overview
Description
N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine involves several steps. One common method includes the reaction of 1-ethylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then reacted with trifluoromethanamine under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine can be compared with other similar piperidine derivatives, such as:
N-((1-methylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
N-((1-ethylpiperidin-4-yl)methyl)-1,1,1-difluoromethanamine: This compound has two fluorine atoms instead of three, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H17F3N2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-14-5-3-8(4-6-14)7-13-9(10,11)12/h8,13H,2-7H2,1H3 |
InChI Key |
NTDLAZOSMGNRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CNC(F)(F)F |
Origin of Product |
United States |
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